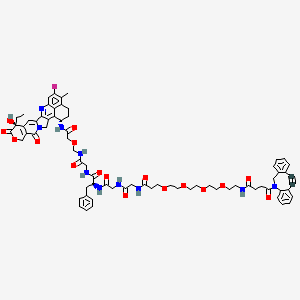
DBCO-PEG4-GGFG-Exatecan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DBCO-PEG4-GGFG-Exatecan is a compound used in the development of antibody-drug conjugates (ADCs). It consists of a DNA topoisomerase I inhibitor, Exatecan, linked via a non-degradable linker, DBCO-PEG4-GGFG. This compound is designed to improve the stability and effectiveness of ADCs, which are used in targeted cancer therapies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of DBCO-PEG4-GGFG-Exatecan involves several steps:
Synthesis of the Linker: The linker DBCO-PEG4-GGFG is synthesized through a series of chemical reactions, including the formation of peptide bonds and the attachment of the DBCO group.
Conjugation with Exatecan: The linker is then conjugated with Exatecan, a DNA topoisomerase I inhibitor, through a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis of the linker and its subsequent conjugation with Exatecan. The process is optimized for high yield and purity, ensuring the compound’s effectiveness in ADCs .
Analyse Chemischer Reaktionen
Types of Reactions
DBCO-PEG4-GGFG-Exatecan undergoes several types of chemical reactions:
Substitution Reactions: The DBCO group can undergo substitution reactions with azide-containing molecules.
Cycloaddition Reactions: The SPAAC reaction is a key step in the synthesis of this compound.
Common Reagents and Conditions
Reagents: Common reagents include azide-containing molecules, Exatecan, and various solvents.
Conditions: Reactions are typically carried out under mild conditions to preserve the integrity of the linker and the drug.
Major Products
The major product of these reactions is the this compound conjugate, which is used in the development of ADCs .
Wissenschaftliche Forschungsanwendungen
DBCO-PEG4-GGFG-Exatecan has several scientific research applications:
Chemistry: It is used in the synthesis of ADCs, which are important tools in chemical biology.
Biology: The compound is used to study the mechanisms of DNA topoisomerase I inhibition and its effects on cancer cells.
Medicine: this compound is used in the development of targeted cancer therapies, improving the specificity and effectiveness of treatment.
Industry: The compound is used in the pharmaceutical industry for the production of ADCs
Wirkmechanismus
DBCO-PEG4-GGFG-Exatecan exerts its effects by inhibiting DNA topoisomerase I, an enzyme involved in DNA replication. The inhibition of this enzyme leads to DNA damage and cell death, particularly in rapidly dividing cancer cells. The DBCO-PEG4-GGFG linker ensures the stability and targeted delivery of Exatecan to cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Deruxtecan: Another DNA topoisomerase I inhibitor used in ADCs.
Monomethyl auristatin E (MMAE): A microtubule inhibitor used in ADCs.
Doxorubicin: An anthracycline antibiotic used in ADCs
Uniqueness
DBCO-PEG4-GGFG-Exatecan is unique due to its non-degradable linker, which provides greater stability and effectiveness in ADCs compared to other compounds. Its hydrophilic properties also improve its pharmacokinetics and reduce systemic clearance .
Eigenschaften
Molekularformel |
C72H79FN10O17 |
|---|---|
Molekulargewicht |
1375.4 g/mol |
IUPAC-Name |
4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[2-[2-[2-[3-[[2-[[2-[[(2S)-1-[[2-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-oxobutanamide |
InChI |
InChI=1S/C72H79FN10O17/c1-3-72(94)52-34-58-68-50(40-83(58)70(92)51(52)41-100-71(72)93)67-54(20-19-49-44(2)53(73)35-55(81-68)66(49)67)79-64(89)42-99-43-78-62(87)37-77-69(91)56(33-45-11-5-4-6-12-45)80-63(88)38-76-61(86)36-75-60(85)23-25-95-27-29-97-31-32-98-30-28-96-26-24-74-59(84)21-22-65(90)82-39-48-15-8-7-13-46(48)17-18-47-14-9-10-16-57(47)82/h4-16,34-35,54,56,94H,3,19-33,36-43H2,1-2H3,(H,74,84)(H,75,85)(H,76,86)(H,77,91)(H,78,87)(H,79,89)(H,80,88)/t54-,56-,72-/m0/s1 |
InChI-Schlüssel |
UCUZJQMJKLKGGT-OHZCADGZSA-N |
Isomerische SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)[C@H](CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCOCCOCCOCCOCCNC(=O)CCC(=O)N8CC9=CC=CC=C9C#CC1=CC=CC=C18)O |
Kanonische SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)C(CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCOCCOCCOCCOCCNC(=O)CCC(=O)N8CC9=CC=CC=C9C#CC1=CC=CC=C18)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


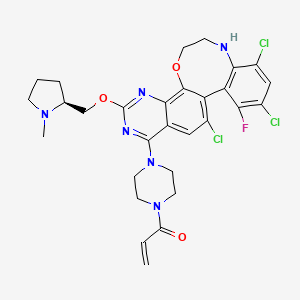
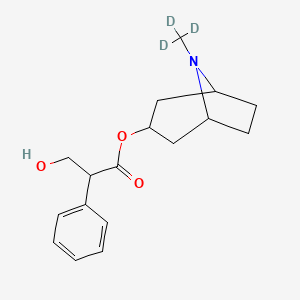
![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[[2-[3-[3,5-di(prop-2-enoyl)-1,3,5-triazinan-1-yl]-3-oxopropyl]sulfanylacetyl]amino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate](/img/structure/B15141965.png)

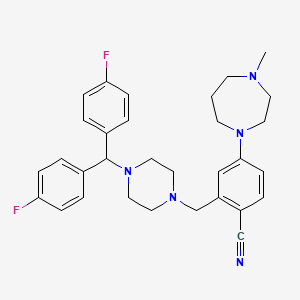

![2-[bis(1H-indol-3-yl)methyl]-6-bromophenol](/img/structure/B15141987.png)

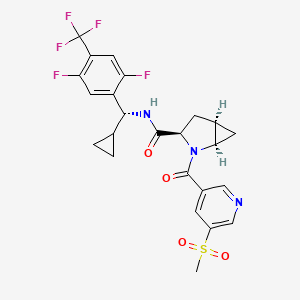
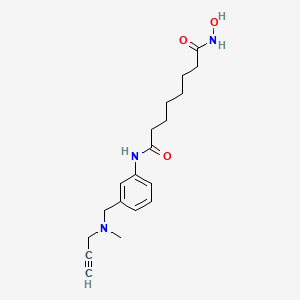
![(4S)-2-[6-(5-oxohexanoyloxy)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid](/img/structure/B15142019.png)
![N-[9-[(2R,4S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B15142030.png)
![2',7'-difluoro-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid](/img/structure/B15142037.png)

